molecular formula C11H13N3 B2865977 2-(1-phenyl-1H-pyrazol-5-yl)ethanamine CAS No. 1017787-52-8

2-(1-phenyl-1H-pyrazol-5-yl)ethanamine

Cat. No.: B2865977
CAS No.: 1017787-52-8
M. Wt: 187.246
InChI Key: WBSAYNNFYFJKHF-UHFFFAOYSA-N
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Description

2-(1-Phenyl-1H-pyrazol-5-yl)ethanamine is a substituted pyrazole derivative featuring a phenyl group at the 1-position of the pyrazole ring and an ethanamine (-CH2CH2NH2) side chain at the 5-position. Pyrazole derivatives are widely studied for their versatility in drug design due to their hydrogen-bonding capacity and metabolic stability .

Properties

IUPAC Name

2-(2-phenylpyrazol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-8-6-11-7-9-13-14(11)10-4-2-1-3-5-10/h1-5,7,9H,6,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSAYNNFYFJKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-phenyl-1H-pyrazol-5-yl)ethanamine typically involves the following steps:

  • Formation of Pyrazole Ring: The pyrazole ring is usually formed by the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.

  • Phenyl Substitution: The phenyl group is introduced through a substitution reaction, often involving the reaction of the pyrazole with phenyl halides in the presence of a base.

  • Ethanamine Addition: The ethanamine group is introduced through a nucleophilic substitution reaction, where an ethanamine derivative reacts with the pyrazole-phenyl compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(1-phenyl-1H-pyrazol-5-yl)ethanamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

  • Substitution: Substitution reactions can occur at different positions on the pyrazole ring, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Substitution reactions typically require bases such as sodium hydroxide (NaOH) or organic bases like triethylamine.

Major Products Formed:

  • Oxidation Products: Oxidation can yield pyrazole-5-carboxylic acids or their derivatives.

  • Reduction Products: Reduction can produce amines or amides.

  • Substitution Products: Substitution reactions can lead to various substituted pyrazoles, depending on the substituent introduced.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and antifungal properties.

  • Medicine: Research has investigated its use in drug development, particularly for its potential therapeutic effects in treating various diseases.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(1-phenyl-1H-pyrazol-5-yl)ethanamine exerts its effects depends on its specific application. For example, in drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of biochemical processes or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-(1-phenyl-1H-pyrazol-5-yl)ethanamine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes (if available) Reference ID
This compound C11H13N3 187.24 Phenyl at pyrazole 1-position; ethanamine chain No direct activity data; structural analog studies suggest potential CNS interactions N/A
25I-NBOMe C18H22INO3 427.28 4-Iodo-2,5-dimethoxyphenyl; N-methoxybenzyl group Potent 5-HT2A agonist; high toxicity, hallucinogenic
[1-(2-Phenylethyl)-1H-pyrazol-5-yl]methanamine C12H15N3 201.27 Phenethyl substituent at pyrazole 1-position; methanamine chain No activity data; commercial availability noted
5-Phenyl-1H-pyrazole-3-methanamine C10H11N3 173.22 Phenyl at pyrazole 5-position; methanamine chain Synthetic intermediate; no reported bioactivity
2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine C7H13N3O 155.20 Methoxy group on ethanamine; methyl on pyrazole Unknown activity; structural simplicity may enhance solubility

Structural and Functional Differences

Substituent Position and Chain Length
  • Pyrazole Substitution : The target compound’s phenyl group at the pyrazole 1-position distinguishes it from 5-phenyl-1H-pyrazole-3-methanamine (phenyl at 5-position), which may alter electronic distribution and receptor binding .
Pharmacological Implications
  • NBOMe Series: The 25X-NBOMe compounds (e.g., 25I-NBOMe) share an ethanamine backbone but incorporate a 2,5-dimethoxy-N-methoxybenzyl group, conferring high 5-HT2A receptor affinity and hallucinogenic effects. The absence of these substituents in the target compound likely reduces serotonergic activity and toxicity .
  • Methoxy Derivatives : 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine’s methoxy group may improve solubility but could also affect metabolic stability compared to the unsubstituted ethanamine chain in the target compound .

Biological Activity

2-(1-phenyl-1H-pyrazol-5-yl)ethanamine, a derivative of pyrazole, has emerged as a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H12N2C_{11}H_{12}N_2. Its structure features a pyrazole ring substituted with a phenyl group, which is crucial for its biological activity. The compound's properties facilitate interactions with various biological targets, making it a promising candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate the activity of these targets, leading to various physiological effects. For instance, the compound may act as an inhibitor of certain enzymes involved in inflammatory processes or as a ligand for receptors that regulate cellular signaling pathways.

1. Anti-inflammatory Activity

Several studies have investigated the anti-inflammatory potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain pyrazolone derivatives exhibited significant anti-inflammatory effects, with inhibition rates ranging from 58.95% to 87.35% compared to standard drugs like phenylbutazone .

CompoundInhibition (%)Reference Drug Inhibition (%)
2c58.9557.41
3d78.0670.56

2. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been extensively studied. For example, a series of synthesized compounds were tested against various bacterial strains, showing promising results in inhibiting Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values ranged significantly across different derivatives.

CompoundMIC (mg/mL)Target Bacteria
PA-10.0039S. aureus
PA-20.025E. coli

3. Anticancer Activity

Recent investigations into the anticancer potential of pyrazole derivatives have revealed their effectiveness against multiple cancer cell lines. For instance, a study reported that specific analogs exhibited IC50 values in the low micromolar range against cervical (SiHa) and prostate (PC-3) cancer cells . The selectivity towards cancer cells over normal cells indicates a favorable therapeutic index.

CompoundCell LineIC50 (µM)
5oSiHa3.60 ± 0.45
5dPC-32.97 ± 0.88

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in mice, derivatives of pyrazole were administered to assess their anti-inflammatory efficacy. Results indicated that certain compounds not only reduced swelling but also demonstrated analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Anticancer Screening

A recent evaluation of new pyrazole derivatives showed significant cytotoxic effects against various cancer cell lines while sparing normal cells . The study highlighted the potential of these compounds as selective anticancer agents and suggested further exploration into their mechanisms of action.

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